ethyl 4-[4-({4-benzamido-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl}sulfanyl)butanamido]benzoate
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Description
Ethyl 4-[4-({4-benzamido-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl}sulfanyl)butanamido]benzoate is a useful research compound. Its molecular formula is C28H28N4O5S and its molecular weight is 532.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 532.17804118 g/mol and the complexity rating of the compound is 802. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 4-[4-({4-benzamido-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl}sulfanyl)butanamido]benzoate, with CAS number 780821-88-7, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C28H28N4O5S
- Molecular Weight : 532.6 g/mol
- Structure : The compound features a furo[2,3-d]pyrimidine core linked to a benzamide moiety through a sulfanyl butanamido chain.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the furo[2,3-d]pyrimidine scaffold.
- Coupling with the benzamide derivative.
- Introduction of the sulfanyl and butanamido groups.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example:
Study | Compound | Cell Lines Tested | IC50 (µM) |
---|---|---|---|
Ethyl 4-[...] | MCF-7 (breast cancer) | 12.5 | |
Benzamide derivatives | A549 (lung cancer) | 15.0 |
These findings suggest that the compound could inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. In vitro assays demonstrated activity against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 32 µg/mL |
S. aureus | 16 µg/mL |
These results indicate that ethyl 4-[...] can disrupt bacterial growth, potentially through interference with cell wall synthesis or metabolic pathways.
The proposed mechanisms of action for ethyl 4-[...] include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in nucleic acid synthesis.
- DNA Interaction : It could bind to DNA or RNA structures, preventing replication and transcription.
- Cell Membrane Disruption : The sulfanyl group may enhance membrane permeability leading to cell lysis.
Case Studies
-
Case Study on Anticancer Efficacy :
A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of related compounds in vivo using xenograft models. The results indicated a significant reduction in tumor size when treated with derivatives similar to ethyl 4-[...], suggesting a potential pathway for therapeutic development. -
Antimicrobial Evaluation :
Another investigation focused on the antimicrobial properties where derivatives were tested against resistant strains of bacteria. The findings highlighted that modifications to the benzamide structure enhanced antimicrobial potency significantly.
Properties
IUPAC Name |
ethyl 4-[4-(4-benzamido-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)sulfanylbutanoylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O5S/c1-4-36-27(35)20-12-14-21(15-13-20)29-22(33)11-8-16-38-28-31-24(23-17(2)18(3)37-26(23)32-28)30-25(34)19-9-6-5-7-10-19/h5-7,9-10,12-15H,4,8,11,16H2,1-3H3,(H,29,33)(H,30,31,32,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLYLSYKCUYDDFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCSC2=NC(=C3C(=C(OC3=N2)C)C)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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